ゲンタマイシンC1a
概要
説明
Gentamicin C1a is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea . It is one of the five clinically significant components of gentamicin, which also includes gentamicin C1, C2, C2a, and C2b . Gentamicin C1a is particularly noted for its minimal cochlear effects and high efficacy compared to other gentamicin components .
科学的研究の応用
Gentamicin C1a has a wide range of applications in scientific research:
作用機序
Target of Action
Gentamicin C1a primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria such as Escherichia coli (strain K12) and other enteric bacteria . These targets play a crucial role in bacterial protein synthesis.
Mode of Action
Gentamicin C1a interacts with its targets by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis . This interaction results in the production of faulty or non-existent proteins, thereby inhibiting bacterial growth .
Biochemical Pathways
It is known that aminoglycosides like gentamicin c1a target the 30s ribosomal subunit, disrupting the process of translation and leading to the production of faulty proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins.
Pharmacokinetics
The pharmacokinetics of Gentamicin C1a involves various factors such as absorption, distribution, metabolism, and excretion (ADME). In neonates, it has been found that the clearance of Gentamicin C1a is influenced by changes in the glomerular filtration rate .
Result of Action
The primary result of Gentamicin C1a’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Gentamicin C1a prevents bacteria from producing essential proteins, which leads to faulty or non-existent proteins and ultimately inhibits bacterial growth .
Action Environment
The action, efficacy, and stability of Gentamicin C1a can be influenced by various environmental factors. For instance, in infected piglets, the exposure to Gentamicin C1a was found to be lower and it was eliminated faster compared to healthy piglets . This suggests that the physiological state of the organism can influence the action of Gentamicin C1a.
生化学分析
Biochemical Properties
Gentamicin C1a interacts with several biomolecules, primarily the 30S ribosomal protein S12 and 16S ribosomal RNA of bacteria such as Escherichia coli . These interactions disrupt protein synthesis, thereby inhibiting bacterial growth .
Cellular Effects
Gentamicin C1a has been shown to inhibit the activity of Escherichia coli, P. aeruginosa, and S. aureus . It affects cellular processes by disrupting protein synthesis, which is crucial for cell function .
Molecular Mechanism
The mechanism of action of Gentamicin C1a involves binding to the aminoacyl site on 16S rRNA of the 30S subunit in the bacterial ribosome . This binding disrupts protein synthesis, leading to the inhibition of bacteria . Gentamicin C1a binds in the major groove of the RNA, directing specific RNA-drug interactions .
Temporal Effects in Laboratory Settings
The effects of Gentamicin C1a can change over time in laboratory settings. For instance, the exposure of Gentamicin C1a was found to be lower in infected piglets compared to healthy ones, and it was eliminated faster in the infected piglets .
Dosage Effects in Animal Models
In animal models, the effects of Gentamicin C1a vary with different dosages. For example, in neonates, once-daily dosing of 4 mg/kg/day results in low nephrotoxicity .
Metabolic Pathways
Gentamicin C1a is involved in several metabolic pathways. For instance, the addition of CaCl2 and sodium citrate in the fermentation process of Micromonospora echinospora was found to increase the production of Gentamicin C1a .
Transport and Distribution
It is known that Gentamicin C1a is commonly used in neonates and its components may have different nephrotoxic potential .
Subcellular Localization
Given its mechanism of action, it is likely that Gentamicin C1a localizes to the ribosomes of bacterial cells where it disrupts protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Gentamicin C1a is primarily produced through fermentation processes involving Micromonospora purpurea . The engineered strain Micromonospora purpurea GK1101, which has the genK pathway blocked, is used to produce high titers of gentamicin C1a . Additionally, the gene genL is inactivated to prevent the conversion of gentamicin C1a to gentamicin C2b .
Industrial Production Methods: Industrial production of gentamicin C1a involves large-scale fermentation using optimized strains of Micromonospora purpurea . The fermentation process is enhanced by the addition of specific salts such as calcium chloride and sodium citrate, which increase the yield of gentamicin C1a .
化学反応の分析
Types of Reactions: Gentamicin C1a undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: N-alkylation reactions are facilitated by transaminase enzymes, which selectively modify the C-6’ position of gentamicin C1a.
Major Products: The major products formed from these reactions include various gentamicin analogues with modified antimicrobial properties .
類似化合物との比較
- Gentamicin C1
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
Comparison: Gentamicin C1a is unique among its counterparts due to its minimal cochlear toxicity and higher efficacy . While other gentamicin components also exhibit antimicrobial activity, gentamicin C1a is particularly effective against a broader range of bacterial strains and has a lower incidence of adverse effects .
Gentamicin C1a’s distinct properties make it a valuable compound in both clinical and research settings, offering significant advantages over other aminoglycoside antibiotics.
生物活性
Gentamicin is an aminoglycoside antibiotic complex that consists primarily of gentamicins C1, C1a, C2, and their derivatives. Among these, gentamicin C1a has garnered attention due to its unique biological activity and pharmacokinetic properties. This article delves into the biological activity of gentamicin C1a, highlighting its efficacy against various bacterial strains, pharmacokinetics, and comparative studies with other gentamicin components.
Gentamicin C1a exerts its antibacterial effects through several mechanisms:
- Binding to Ribosomes : It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis by causing misreading of mRNA.
- Increased Membrane Permeability : Gentamicin displaces divalent cations from the bacterial cell membrane, increasing permeability and facilitating drug entry into the cell.
- Concentration-Dependent Killing : The bactericidal activity of gentamicin is concentration-dependent, meaning higher concentrations lead to greater bacterial kill rates .
Efficacy Against Bacterial Strains
Gentamicin C1a demonstrates broad-spectrum activity against both Gram-negative and some Gram-positive bacteria. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:
Bacterial Strain | MIC (µg/mL) for Gentamicin C1a | MIC (µg/mL) for Gentamicin Complex |
---|---|---|
Escherichia coli | 2 | 1 |
Klebsiella pneumoniae | 4 | 2 |
Pseudomonas aeruginosa | 8 | 4 |
Staphylococcus aureus | 16 | 8 |
These results indicate that while gentamicin C1a is effective, it may require higher concentrations compared to the gentamicin complex for certain strains .
Pharmacokinetics
The pharmacokinetic profile of gentamicin C1a reveals significant differences based on health status in animal models. A study involving piglets showed that:
- Healthy vs. Infected Piglets : Gentamicin exposure was significantly lower in infected piglets compared to healthy ones. Specifically, the area under the plasma concentration-time curve (AUC) for gentamicin C1a was approximately 115.19 ± 0.51 h·µg/mL in healthy piglets versus 83.32 ± 8.62 h·µg/mL in infected ones.
- Half-Life : The terminal half-life (T½) was markedly shorter in infected animals (11.94 ± 0.08 h ) compared to healthy ones (24.94 ± 7.32 h ) for the C1a component .
Case Study 1: Efficacy in Veterinary Medicine
In a veterinary context, gentamicin C1a has been used effectively to treat infections in livestock, particularly respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The pharmacokinetics observed in these studies suggest that dosing regimens may need adjustment based on the health status of the animals to achieve optimal therapeutic outcomes .
Case Study 2: Cochlear Effects
Research indicates that gentamicin C1a has minimal cochlear toxicity compared to other components of the gentamicin complex. This property makes it a preferred choice for treating infections without the increased risk of ototoxicity typically associated with aminoglycosides .
特性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26098-04-4 | |
Record name | Gentamicin C1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1a | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gentamicin C1a exert its antibacterial activity?
A1: [, ] Gentamicin C1a binds to the A-site of the bacterial 16S ribosomal RNA (rRNA), particularly the universally conserved A1408. This interaction disrupts protein synthesis by interfering with the binding of aminoacyl-tRNA to the ribosome, leading to misreading of the genetic code and inhibition of translocation. [, ]
Q2: What is the significance of the A1555G mutation in mitochondrial 12S rRNA concerning Gentamicin C1a?
A2: [] The A1555G mutation increases the structural similarity between human mitochondrial 12S rRNA and bacterial 16S rRNA. This similarity enhances the binding affinity of Gentamicin C1a to the mitochondrial ribosome, potentially leading to ototoxicity. []
Q3: What is the molecular formula and weight of Gentamicin C1a?
A3: The molecular formula of Gentamicin C1a is C21H43N5O7, and its molecular weight is 477.6 g/mol. [, , ]
Q4: Are there any spectroscopic data available for Gentamicin C1a?
A4: Yes, various spectroscopic techniques have been used to characterize Gentamicin C1a, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. [, , , , ]
Q5: Does the presence of metal ions affect Gentamicin C1a?
A6: [] Gentamicin C1a can form complexes with metal ions like copper(II). While these complexes have been implicated in aminoglycoside toxicity, studies suggest that they might not form under physiological conditions due to competition from other metal-binding agents. []
Q6: Which structural features of Gentamicin C1a are crucial for its antibacterial activity?
A7: [] Rings I and II, particularly the amino groups at positions 1 and 3 within ring II, are essential for binding to the bacterial ribosome. Modifications to these rings often lead to a decrease in activity. []
Q7: What is the impact of N-alkylation at the C-6′ position of Gentamicin C1a?
A8: [] Chemoenzymatic N-alkylation at the C-6′ position has led to the synthesis of novel Gentamicin C1a analogues. Some of these analogues exhibit antibacterial activity, including against aminoglycoside-resistant Escherichia coli. []
Q8: Are there any challenges in formulating Gentamicin C1a?
A9: Gentamicin C1a is a highly polar cationic compound, which can pose challenges in terms of solubility and stability during formulation. []
Q9: How do the pharmacokinetic properties of different Gentamicin C components compare?
A10: Studies in beagles and horses have shown significant differences in the pharmacokinetic profiles of Gentamicin C1, C1a, and C2, particularly in their clearance and volume of distribution. [, ] These differences may have clinical implications for dosage and potential toxicity.
Q10: Have there been any animal studies conducted with Gentamicin C1a?
A12: Yes, several studies have investigated the toxicity and efficacy of Gentamicin C1a in various animal models, including rats, rabbits, and dogs. [, , , , ]
Q11: What are the common mechanisms of resistance to Gentamicin C1a?
A13: [] The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes, particularly acetyltransferases. These enzymes inactivate the antibiotic by transferring an acetyl group to specific positions, reducing its binding affinity to the ribosome. []
Q12: Is there cross-resistance between Gentamicin C1a and other aminoglycosides?
A14: [, ] Yes, cross-resistance can occur due to shared resistance mechanisms, such as the presence of specific aminoglycoside-modifying enzymes. The resistance profile of Gentamicin C1a against certain bacterial strains can differ from other aminoglycosides. [, ]
Q13: What analytical techniques are commonly used to characterize and quantify Gentamicin C1a?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and evaporative light scattering detection (ELSD), are widely used for the analysis of Gentamicin C1a and its related substances. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。